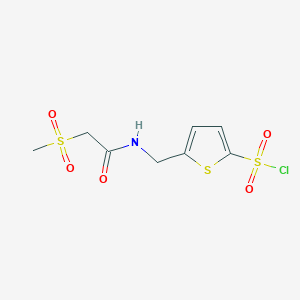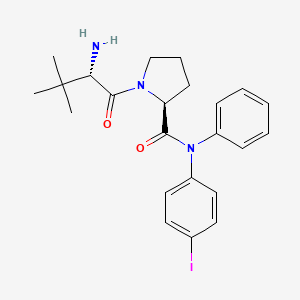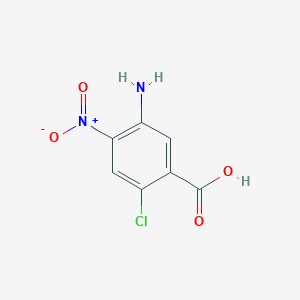![molecular formula C8H6ClN3O2 B12844367 Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the regioselective synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the regioselective one-step synthesis suggest potential for industrial applications. These methods offer high yields and functional group tolerance, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or microwave irradiation to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with amines can yield amino derivatives, while condensation reactions can produce fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer agents, particularly those targeting the ERK signaling pathway.
Pharmaceutical Research: The compound is explored for its potential as a scaffold in drug discovery, particularly for its ability to inhibit various enzymes and receptors.
Material Sciences: It has applications in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a pyrazole ring fused to the triazole and pyrimidine rings.
Uniqueness
Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H6ClN3O2 |
|---|---|
Molekulargewicht |
211.60 g/mol |
IUPAC-Name |
methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3 |
InChI-Schlüssel |
MPDZEKWHTGZAST-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)









![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

